N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
Description
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a pyrazolo-pyrimidinone derivative characterized by a fused heterocyclic core (pyrazolo[3,4-d]pyrimidin-4-one) substituted with a 3-fluorobenzyl group at position 5 and a propionamide-linked ethyl chain at position 1. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and nucleotide analogs, which often target enzymes involved in signaling pathways or nucleic acid metabolism .
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-2-15(24)19-6-7-23-16-14(9-21-23)17(25)22(11-20-16)10-12-4-3-5-13(18)8-12/h3-5,8-9,11H,2,6-7,10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFBVEYYNKZXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(3-Fluorobenzyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-One
Step 1: Preparation of 5-Amino-1H-Pyrazole-4-Carbonitrile
Malononitrile reacts with carbon disulfide in sodium ethoxide to form 2-(bis(methylthio)methylene)malononitrile, which undergoes cyclization with phenylhydrazine in ethanol to yield 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
Step 2: Cyclization to Pyrazolo[3,4-d]Pyrimidin-4-One
Heating the 5-amino-pyrazole derivative with formic acid (85–100°C, 6–8 hours) induces cyclization, forming 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Demethylation using HBr/AcOH removes the methylthio group, yielding the unsubstituted pyrazolo[3,4-d]pyrimidin-4-one.
Step 3: N5-Alkylation with 3-Fluorobenzyl Bromide
The core scaffold is alkylated at N5 using 3-fluorobenzyl bromide in DMF with K₂CO₃ (1.5 eq) at 80°C for 12 hours. Purification via recrystallization (PE:EA = 5:1) affords 5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in 68–72% yield.
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | Malononitrile, CS₂, NaOEt | 85% | |
| 2 | Formic acid, 100°C | 78% | |
| 3 | 3-Fluorobenzyl bromide, K₂CO₃, DMF | 70% |
Introduction of the 2-(Propionamido)Ethyl Side Chain
Step 4: N1-Alkylation with 2-Bromoethylamine Hydrobromide
The N1 position of the core scaffold is alkylated using 2-bromoethylamine hydrobromide in DMF with NaH (2 eq) at 0°C to room temperature. Reaction monitoring via TLC confirms completion within 6 hours, yielding 1-(2-aminoethyl)-5-(3-fluorobenzyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one (82% yield).
Step 5: Acylation with Propionic Anhydride
The primary amine is acylated with propionic anhydride (1.2 eq) in dichloromethane (DCM) containing triethylamine (2 eq) at 0°C. Stirring for 3 hours followed by aqueous workup (10% HCl, NaHCO₃) affords the target compound in 89% purity. Further purification via silica gel chromatography (DCM:MeOH = 95:5) elevates purity to >98%.
Analytical Characterization and Validation
3.1 Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 4H, Ar-H), 5.21 (s, 2H, N-CH₂-Ar), 4.12 (t, J = 6.4 Hz, 2H, N-CH₂-CH₂), 3.45 (q, J = 6.8 Hz, 2H, CH₂-NHCO), 2.34 (t, J = 7.2 Hz, 2H, CO-CH₂), 1.12 (t, J = 7.6 Hz, 3H, CH₃).
- HRMS (ESI+) : m/z calculated for C₁₉H₁₉FN₅O₂ [M+H]⁺: 384.1521; found: 384.1518.
3.2 Purity and Yield Optimization
- Column Chromatography : Use of gradient elution (DCM:MeOH 98:2 to 95:5) resolves residual propionic acid and unreacted amine.
- Recrystallization Solvents : Ethyl acetate/hexane (1:3) improves crystallinity and yield (78% recovery).
Challenges and Alternative Methodologies
4.1 Competing Alkylation Sites
The pyrazolo[3,4-d]pyrimidin-4-one core exhibits two nucleophilic sites (N1 and N5). Selective N5-alkylation requires stoichiometric control of 3-fluorobenzyl bromide (1.2 eq) and low temperature (0–5°C). Excess reagent leads to bis-alkylation, necessitating reprocessing.
Industrial Scalability and Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit a key enzyme involved in a metabolic pathway, leading to altered cellular function and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights structurally related pyrazolo[3,4-d]pyrimidinone derivatives, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ). Below is a comparative analysis based on structural features and inferred properties:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Modifications: The target compound lacks the chromenone ring system present in Example 53, which is critical for π-π stacking interactions in kinase binding pockets. This may reduce its affinity for flavone-dependent targets (e.g., cyclin-dependent kinases).
Fluorination Patterns: Both compounds feature fluorinated aromatic rings, but Example 53 incorporates dual fluorine atoms (on chromenone and benzene), enhancing electronegativity and metabolic stability. The target compound’s single 3-fluorobenzyl group may limit these effects .
Synthetic Complexity: Example 53 requires multi-step synthesis to integrate the chromenone moiety, while the target compound’s synthesis is likely less complex due to the absence of fused rings.
Research Findings and Limitations
- Activity Data: No direct biological or pharmacological data for the target compound are provided in the evidence. Example 53, however, is part of a patent claiming kinase inhibition (e.g., mTOR, PI3K), suggesting that structural analogs like the target compound may share similar mechanisms .
- Example 53’s analogs in the patent were characterized using mass spectrometry (e.g., m/z 589.1 [M+1]⁺) and melting points (175–178°C), which could serve as benchmarks for quality control .
Biological Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a complex chemical compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of targeting various diseases.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 435.4 g/mol. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorobenzyl moiety may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.4 g/mol |
| Structure | Structure |
Antitubercular Activity
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitubercular activity. For example, studies on similar derivatives have shown effective inhibition of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . While specific data on this compound is limited, its structural similarities suggest potential efficacy against tuberculosis.
Although direct studies on the mechanism of action for this specific compound are scarce, compounds with a pyrazolo[3,4-d]pyrimidine structure typically interact with kinases by competing with ATP for binding sites . This competitive inhibition can lead to downstream effects that disrupt cellular signaling pathways critical for disease progression.
Cytotoxicity Studies
Preliminary cytotoxicity assessments of related compounds have shown low toxicity profiles in human cell lines such as HEK-293 . This suggests that this compound may also exhibit favorable safety profiles in therapeutic applications.
Study 1: Synthesis and Evaluation
A study focusing on synthesizing substituted pyrazolo[3,4-d]pyrimidines found that derivatives demonstrated promising activity against various pathogens. The synthesized compounds were evaluated for their biological activity using standard assays . While this compound was not specifically mentioned, the overall findings support the potential of this class of compounds in drug development.
Study 2: Molecular Docking Simulations
Molecular docking studies have suggested that related pyrazolo derivatives can effectively bind to proteins involved in key cellular processes . Such interactions are crucial for understanding the compound's efficacy and optimizing its design for therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
